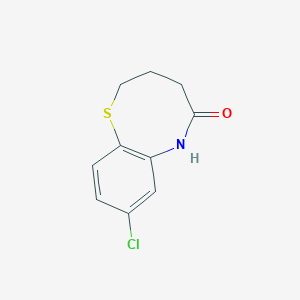

8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-chloro-2,3,4,6-tetrahydro-1,6-benzothiazocin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNOS/c11-7-3-4-9-8(6-7)12-10(13)2-1-5-14-9/h3-4,6H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVBWSODDCUAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C(C=CC(=C2)Cl)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172207 | |

| Record name | 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18850-35-6 | |

| Record name | 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18850-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018850356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one chemical properties

An In-depth Technical Guide to 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound featuring a chlorinated benzothiazocine core. Benzothiazepine and benzothiazine derivatives are known to possess a wide range of pharmacological activities, making this eight-membered ring analogue a molecule of significant interest for researchers in medicinal chemistry and drug development.[1] This document details the core chemical and physical properties of the title compound, proposes a logical synthetic pathway grounded in established chemical principles, outlines expected analytical characterization data, and explores its potential as a scaffold for novel therapeutic agents. The insights are tailored for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction to the Benzothiazocine Scaffold

Heterocyclic compounds containing fused benzene and sulfur-nitrogen rings are cornerstones of modern medicinal chemistry. The benzothiazine scaffold, for instance, is associated with a diverse array of biological activities, including antimicrobial and anthelmintic properties.[1] The expansion of the thiazine ring to an eight-membered thia-azocine ring, as seen in the 1,6-benzothiazocine system, offers a unique three-dimensional conformation. This structural modification can significantly influence receptor binding affinity and pharmacokinetic properties, providing a compelling rationale for its exploration in drug discovery programs.

This compound (CAS No. 18850-35-6) incorporates this interesting scaffold. The presence of a chlorine atom on the benzene ring is a common feature in pharmacologically active molecules, often enhancing membrane permeability and metabolic stability. This guide serves to consolidate the known properties of this specific molecule and provide expert insights into its synthesis, characterization, and potential applications.

Core Chemical & Physical Properties

The fundamental identity of a compound is defined by its structure and physicochemical characteristics. These properties are critical for predicting its behavior in both chemical reactions and biological systems.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol: Intramolecular Cyclization

This protocol describes a plausible and efficient method for the synthesis of the title compound. The causality behind this choice rests on the high efficiency of intramolecular amide bond formation under appropriate conditions, especially for forming medium-sized rings when the precursor is correctly configured.

Step 1: Synthesis of the Precursor - S-Alkylation

-

Reactants: To a solution of 2-amino-4-chlorobenzenethiol (1.0 eq) in a suitable solvent like ethanol or DMF, add a base such as sodium ethoxide or potassium carbonate (1.1 eq).

-

Addition: Slowly add ethyl 3-bromopropanoate (1.05 eq) to the solution at room temperature. The use of an ethyl ester protects the carboxylic acid and prevents unwanted side reactions with the basic conditions.

-

Reaction: Stir the mixture at 50-60°C for 4-6 hours until TLC analysis indicates the complete consumption of the starting thiol.

-

Work-up: Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 3-((2-amino-4-chlorophenyl)thio)propanoate.

Step 2: Intramolecular Cyclization

-

Rationale: This step aims to form the eight-membered ring via lactamization. Heating the amino ester precursor, often under high-dilution conditions to favor intramolecular over intermolecular reactions, can induce cyclization.

-

Procedure: Dissolve the crude amino ester from Step 1 in a high-boiling point, non-polar solvent such as toluene or xylene.

-

Cyclization: Heat the solution to reflux for 12-24 hours. A Dean-Stark apparatus can be used to remove the ethanol byproduct, driving the equilibrium towards the cyclized product.

-

Purification: After cooling, the solvent is removed in vacuo. The resulting crude solid is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Reactivity Profile

The molecule possesses three key reactive sites:

-

Thioether Linkage: The sulfur atom is susceptible to oxidation, which could yield the corresponding sulfoxide and sulfone derivatives using reagents like m-CPBA or hydrogen peroxide. [1]These oxidized analogues often exhibit different biological activities.

-

Amide Functionality: The lactam ring can be hydrolyzed under strong acidic or basic conditions. Alternatively, it can be reduced to the corresponding cyclic amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

Aromatic Ring: The electron-donating character of the sulfur and nitrogen atoms, combined with the directing effect of the chlorine, makes the aromatic ring amenable to electrophilic substitution, although the conditions would need to be carefully controlled to avoid side reactions.

Spectroscopic and Analytical Characterization

Confirmation of the successful synthesis and purity of the compound requires a suite of analytical techniques. The following are the expected spectral characteristics based on the molecule's structure.

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: 3 signals in the δ 7.0-7.5 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.- N-H Proton: A broad singlet around δ 8.0-8.5 ppm.- Methylene Protons: Two distinct triplets around δ 2.5-3.5 ppm, corresponding to the two CH₂ groups in the aliphatic portion of the ring. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the δ 165-175 ppm region.- Aromatic Carbons: 6 signals in the δ 115-150 ppm range, including the carbon attached to chlorine.- Aliphatic Carbons: 2 signals in the δ 20-40 ppm region. |

| IR (KBr) | - N-H Stretch: A sharp to medium band around 3200-3300 cm⁻¹.- C=O Stretch (Amide I): A strong, sharp band around 1650-1680 cm⁻¹.- C-N Stretch: A band around 1200-1300 cm⁻¹.- C-S Stretch: A weaker band around 600-800 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): A prominent peak at m/z 227.- Isotopic Pattern: A characteristic (M+2) peak at m/z 229 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |

Potential Applications in Drug Discovery

While direct biological data for this compound is limited, the broader class of benzothiazine and related heterocyclic structures is rich with pharmacological precedent. This allows for informed hypotheses about its potential as a scaffold in drug development.

-

Antimicrobial Agents: Benzothiazole and benzothiazine derivatives have demonstrated significant potential as antibacterial and antifungal agents. [2][3]The core structure of the title compound could serve as a starting point for developing new classes of antibiotics.

-

Anticancer Therapeutics: Certain triazolobenzodithiazines, which share structural similarities, have shown potent in vitro cytotoxic activity against human cancer cell lines, with some compounds exhibiting potency comparable to cisplatin. [4]* Central Nervous System (CNS) Activity: The related benzothiadiazine structure is found in compounds like IDRA-21, which acts as a positive allosteric modulator of AMPA receptors, enhancing cognition. [5]Furthermore, the structural similarity to benzoxazine and benzodiazepine scaffolds, known for their potent CNS effects (e.g., 5-HT3 receptor antagonism), suggests that the benzothiazocine core could be a valuable template for novel neurological drugs. [6]

Caption: Drug discovery workflow utilizing the benzothiazocine scaffold.

Conclusion

This compound is a structurally intriguing molecule that stands at the intersection of established pharmacophores. Its core properties, derived from both database information and expert chemical assessment, define it as a stable and synthetically accessible scaffold. While its specific biological profile remains to be elucidated, the extensive pharmacological activities of related benzothiazines and other fused heterocyclic systems provide a strong rationale for its investigation. This guide offers the foundational knowledge required for researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this promising compound and its future derivatives.

References

-

Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

-

ResearchGate. (PDF) Synthesis, reactions and antimicrobial activity of benzothiazoles. [Link]

-

Organic Chemistry Portal. Synthesis of benzothiazoles. [Link]

-

Ali, M. I., et al. A Novel Synthesis of Benzothiazoles. ResearchGate. [Link]

-

Perišić, D. S., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(16), 4983. [Link]

-

Thompson, W. J., et al. (1995). 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization. Journal of Pharmacology and Experimental Therapeutics, 272(1), 300-9. [Link]

-

Kumar, D., et al. (2013). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones and ribofuranosides. Journal of Chemical Sciences, 125(1), 85-93. [Link]

-

Haga, N., et al. (1996). Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(4), 756-64. [Link]

-

Brzozowski, Z., et al. (2000). Synthesis and biological activity of new 2-amino-8-chloro-5,5-dioxot[7][8][2]riazolo[2,3-b]b[7][8][2]enzodithiazines. Acta Poloniae Pharmaceutica, 57(3), 195-202. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of new 2-amino-8-chloro-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]

An In-Depth Technical Guide to the Structure Elucidation of 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one

Introduction

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The benzothiazocine framework, a less explored eight-membered heterocyclic system, presents a unique three-dimensional architecture with significant potential for biological activity. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the unambiguous structure elucidation of a novel benzothiazocine derivative: 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of procedural steps, but a logical framework for structural verification, grounded in established spectroscopic principles.

The causality behind the selection of each analytical technique is discussed, emphasizing a self-validating system of cross-verification between different spectroscopic methods. Every piece of data contributes to a cumulative body of evidence, leading to the final, confirmed structure.

Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry

Before delving into detailed spectroscopic analysis, the foundational step is to ascertain the molecular formula. This is a critical first pass that validates the synthetic route and constrains the possibilities for the molecular structure.

Elemental Analysis

Elemental analysis provides the empirical formula by determining the percentage composition of individual elements (C, H, N, S, Cl). For the target compound, C10H10ClNOS, the expected elemental composition would be:

-

Carbon: ~52.75%

-

Hydrogen: ~4.43%

-

Nitrogen: ~6.15%

-

Oxygen: ~7.03%

-

Sulfur: ~14.08%

-

Chlorine: ~15.57%

A close correlation between the experimental results and these calculated values provides the first piece of evidence for the proposed atomic constitution.[1][2][3]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula. The choice of ionization technique is crucial; for a molecule of this nature, Electrospray Ionization (ESI) is a soft ionization method that is likely to yield the protonated molecular ion [M+H]+ with minimal fragmentation.

Expected Result: The calculated exact mass for C10H10ClNOS is 227.0175. The HRMS spectrum should display a prominent ion at m/z 228.0248, corresponding to the [M+H]+ adduct. A key confirmatory feature will be the isotopic pattern for chlorine: a characteristic ~3:1 ratio for the [M+H]+ and [M+H+2]+ peaks, separated by two mass units, which is definitive for the presence of a single chlorine atom.

Spectroscopic Analysis: Unveiling the Molecular Architecture

With the molecular formula established, the next phase involves a suite of spectroscopic techniques to piece together the connectivity of the atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The key is to look for characteristic absorption bands that correspond to specific bond vibrations.

Experimental Protocol: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and the spectrum is recorded over a range of 4000-400 cm-1.

Expected Absorptions:

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| ~3300 (broad) | N-H stretch | Secondary Amine |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂) |

| ~1680 (strong) | C=O stretch | Amide (in an eight-membered ring) |

| ~1590, 1480 | C=C stretch | Aromatic Ring |

| ~1100 | C-N stretch | Amine |

| ~820 | C-H bend | 1,2,4-trisubstituted benzene |

| ~750 | C-S stretch | Thioether |

| ~700 | C-Cl stretch | Aryl Chloride |

The presence of a strong absorption around 1680 cm⁻¹ is a key indicator of the amide carbonyl group, while the broad peak around 3300 cm⁻¹ suggests the N-H group.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.[4][5][6]

Experimental Protocol: A dilute solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile) is prepared and the absorbance is measured over a range of 200-400 nm.

Expected Absorptions: The p-chloroaniline and amide chromophores are expected to show characteristic absorptions. We would anticipate a λmax around 250-260 nm and a shoulder at higher wavelengths, indicative of the aromatic system conjugated with the lone pairs of the nitrogen and sulfur atoms.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.[7][8][9][10] A combination of 1D and 2D NMR experiments will be used to assign all proton and carbon signals and establish their connectivity.

Experimental Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6). 1H, 13C{1H}, DEPT-135, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

1D NMR: ¹H and ¹³C Spectra

¹H NMR: This spectrum provides information about the chemical environment and connectivity of the protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.5 (broad s) | br s | 1H | NH -6 | Amide/amine protons are often broad and their chemical shift is concentration-dependent. |

| ~7.3 (d) | d | 1H | Ar-H 7 | Aromatic proton ortho to the chlorine atom. |

| ~7.2 (dd) | dd | 1H | Ar-H 9 | Aromatic proton ortho to the sulfur atom and meta to the chlorine. |

| ~7.0 (d) | d | 1H | Ar-H 11 | Aromatic proton ortho to the amide nitrogen. |

| ~3.6 (t) | t | 2H | CH₂ -4 | Methylene group adjacent to the secondary amine. |

| ~3.0 (t) | t | 2H | CH₂ -2 | Methylene group adjacent to the sulfur atom. |

| ~2.8 (t) | t | 2H | CH₂ -3 | Methylene group adjacent to CH₂-2 and CH₂-4. |

Note: The exact chemical shifts and multiplicities are predictive and would be confirmed by 2D NMR.

¹³C NMR and DEPT-135: The ¹³C NMR spectrum reveals the number of unique carbon environments, and the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

|---|---|---|---|

| ~170 | No signal | C -5 (C=O) | Amide carbonyl carbons are typically in this downfield region.[11] |

| ~140 | No signal | C -11a | Aromatic carbon bonded to nitrogen. |

| ~135 | No signal | C -7a | Aromatic carbon bonded to sulfur. |

| ~132 | CH | C -9 | Aromatic CH. |

| ~130 | No signal | C -8 | Aromatic carbon bonded to chlorine. |

| ~128 | CH | C -7 | Aromatic CH. |

| ~125 | CH | C -11 | Aromatic CH. |

| ~45 | CH₂ | C -4 | Aliphatic carbon adjacent to nitrogen. |

| ~35 | CH₂ | C -2 | Aliphatic carbon adjacent to sulfur. |

| ~30 | CH₂ | C -3 | Aliphatic carbon. |

2D NMR: Establishing Connectivity

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds).

Expected Correlations:

-

A correlation between the signals at ~3.6 ppm (H-4) and ~2.8 ppm (H-3).

-

A correlation between the signals at ~2.8 ppm (H-3) and ~3.0 ppm (H-2).

-

Correlations between the aromatic protons, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.

Expected Correlations:

-

The proton signal at ~7.3 ppm will correlate with the carbon signal at ~128 ppm (C-7).

-

The proton signal at ~7.2 ppm will correlate with the carbon signal at ~132 ppm (C-9).

-

The proton signal at ~7.0 ppm will correlate with the carbon signal at ~125 ppm (C-11).

-

The proton signal at ~3.6 ppm will correlate with the carbon signal at ~45 ppm (C-4).

-

The proton signal at ~3.0 ppm will correlate with the carbon signal at ~35 ppm (C-2).

-

The proton signal at ~2.8 ppm will correlate with the carbon signal at ~30 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment for determining the overall carbon skeleton by showing correlations between protons and carbons that are separated by 2-3 bonds.

Key Expected HMBC Correlations:

-

H-7 to C-8 , C-9 , and C-11a .

-

H-9 to C-7 , C-8 , and C-11a .

-

H-11 to C-7a , C-9 , and C-5 . This correlation from the aromatic proton to the carbonyl carbon is crucial for confirming the fusion of the benzene ring to the thiazocine ring at this position.

-

NH-6 to C-5 and C-7 .

-

H-4 to C-5 and C-3 . The correlation to the carbonyl carbon C-5 is definitive for the placement of this methylene group.

-

H-2 to C-7a and C-3 . The correlation to the aromatic carbon C-7a confirms the thioether linkage.

Caption: Key HMBC correlations confirming the core structure.

Final Confirmation: Mass Spectrometry Fragmentation Analysis

While HRMS gives the molecular formula, analyzing the fragmentation pattern in a standard electron ionization (EI) or collision-induced dissociation (CID) mass spectrum can provide further structural confirmation.

Predicted Fragmentation Pattern: The molecular ion (M+) at m/z 227 (and 229) would be observed. Key fragmentation pathways would likely involve:

-

Loss of CO: A fragment at m/z 199/201 resulting from the cleavage of the amide bond.

-

Retro-Diels-Alder type cleavage: Cleavage of the eight-membered ring could lead to characteristic fragments.

-

Cleavage adjacent to the sulfur atom: This could lead to the formation of a stable aromatic fragment.

The fragmentation pattern serves as a final check on the proposed connectivity.[12][13][14][15]

The Workflow of Elucidation: A Holistic Approach

The process of structure elucidation is not linear but rather an iterative cycle of hypothesis and verification.

Caption: A systematic workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from a variety of analytical techniques. From establishing the molecular formula with elemental analysis and HRMS, to identifying functional groups with IR and UV-Vis spectroscopy, and finally to piecing together the intricate atomic connectivity with a suite of 1D and 2D NMR experiments, each step provides a layer of validation. The predicted fragmentation pattern in mass spectrometry serves as a final confirmation of the proposed structure. This in-depth guide illustrates a robust and logical workflow that ensures the scientific integrity and trustworthiness of the final elucidated structure, a critical requirement in the rigorous field of drug discovery and development.

References

-

Abraham, R. J., & Ainger, N. J. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. SciSpace. Retrieved from [Link]

-

Abraham, R. J., & Ainger, N. J. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Royal Society of Chemistry. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from Intertek website. [Link]

-

ResearchGate. (n.d.). Observed vs. calculated proton chemical shifts (δ) of acyclic and cyclic ketones. Retrieved from ResearchGate. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Emery Pharma website. [Link]

-

Pharma Knowledge Forum. (2024, November 27). Pharmaceuticals Structural Elucidation: How to Make Strategy. Retrieved from Pharma Knowledge Forum website. [Link]

-

SlidePlayer. (n.d.). Structure Elucidation. Retrieved from SlidePlayer website. [Link]

-

Martin, G. E., & Williams, A. J. (2011). Using 1,1- and 1,n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. Annual Reports on NMR Spectroscopy, 74, 1-76. [Link]

-

ResearchGate. (2025, August 10). (PDF) Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Retrieved from ResearchGate. [Link]

-

Dr. Beauty's Chemistry Essentials. (2020, May 17). Empirical formula and elemental analysis | A-level Chemistry | Year 1 [Video]. YouTube. [Link]

-

ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]

-

Fraunhofer IWKS. (n.d.). Chemical analysis and structural elucidation. Retrieved from Fraunhofer IWKS website. [Link]

-

OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from OMICS International website. [Link]

-

Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from Oregon State University, Department of Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Novel and Facile Synthesis of 1-Benzazepines via Copper-Catalyzed Oxidative C(sp3)-H/C(sp2)-H Cross-Coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Retrieved from [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis: Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). N-benzylidene-p-chloroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

DigitalCommons@UMaine. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mass spectral fragmentation pattern of heterocycles part I. 1,4-Benzoxthians. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. (2017, August 10). Correlation between 1H and 13C shifts - coincidence or not?. Retrieved from [Link]

-

Zeitschrift für Naturforschung. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/vis spectra of studied compounds (c = 1 × 10⁻⁵ M) in water. Retrieved from [Link]

-

National Institutes of Health. (2023, February 15). Derivatized Benzothiazoles as Two-Photon-Absorbing Organic Photosensitizers Active under Near Infrared Light Irradiation. Retrieved from [Link]

Sources

- 1. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 2. karary.edu.sd [karary.edu.sd]

- 3. youtube.com [youtube.com]

- 4. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. emerypharma.com [emerypharma.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. omicsonline.org [omicsonline.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

A Technical Guide to the Anticipated Biological Activity of 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one

Introduction: The landscape of medicinal chemistry is continually evolving, with the exploration of novel heterocyclic scaffolds forming the bedrock of new therapeutic discoveries. Among these, benzothiazole and its related structures, such as benzothiazines and benzothiazocines, have garnered considerable attention due to their diverse pharmacological profiles.[1][2] This technical guide focuses on the potential biological activities of a specific, yet under-researched molecule: 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one. While direct experimental data for this compound is limited in publicly accessible literature, this document will provide a comprehensive, in-depth analysis of its probable biological activities by drawing upon the established pharmacology of structurally related benzothiazole and benzothiazine analogs. This guide is intended for researchers, scientists, and drug development professionals, offering a predictive framework for investigating this promising compound.

The core structure, a benzothiazocine, represents an intriguing expansion of the more commonly studied benzothiazine ring system. The incorporation of a chloro-substituent and a ketone functional group suggests the potential for specific molecular interactions that could translate into significant biological effects. Drawing parallels from extensive research on analogous compounds, we can hypothesize and outline a strategic approach to systematically evaluate the therapeutic potential of this compound.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the known activities of benzothiazole and benzothiazine derivatives, several key therapeutic areas present themselves as primary targets for investigation.

Anticancer Activity

A significant body of research points to the potent anticancer properties of benzothiazole derivatives.[1][2] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis across a variety of cancer cell lines, including those of the breast, colon, lung, and liver.[3]

Proposed Mechanism of Action: The anticancer effects of benzothiazole analogs are often attributed to their ability to interfere with critical cellular processes. One prominent mechanism involves the induction of oxidative stress within cancer cells.[3] By increasing the levels of total oxidant status (TOS) and the oxidative stress index (OSI), and concurrently diminishing the antioxidant defense mechanisms like total antioxidant status (TAS) and superoxide dismutase (SOD) activity, these compounds can trigger apoptosis.[3] Furthermore, some benzothiazole derivatives have been shown to inhibit key signaling pathways, such as the NF-κB/COX-2/iNOS pathway, which is crucial for inflammation-mediated cancer progression.[3]

Another avenue for anticancer activity is the inhibition of tubulin polymerization.[4] By disrupting the formation of microtubules, which are essential for cell division, these compounds can arrest the cell cycle and lead to mitotic catastrophe in rapidly dividing cancer cells.

Experimental Workflow for Anticancer Activity Screening

Caption: A simplified representation of a potential synthetic pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet widely available, the extensive research on its structural analogs provides a strong foundation for predicting its therapeutic potential. The most promising avenues for investigation appear to be in the areas of oncology, neuroprotection, and infectious diseases. The experimental workflows and protocols outlined in this guide offer a systematic approach to validating these hypotheses.

Future research should focus on the efficient synthesis of this compound, followed by a comprehensive in vitro screening campaign against a diverse panel of cancer cell lines and microbial strains. Promising results from these initial studies would then warrant further investigation into the specific molecular mechanisms of action and eventual in vivo efficacy studies. The unique benzothiazocine scaffold of this molecule may offer novel structure-activity relationships and the potential for developing next-generation therapeutics.

References

- Vertex AI Search. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - NIH.

- Vertex AI Search. (n.d.). Cytotoxicity Assays | Life Science Applications.

- Vertex AI Search. (n.d.). Cytotoxicity Assays | Thermo Fisher Scientific - US.

- Vertex AI Search. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab.

- Vertex AI Search. (n.d.). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.

- Vertex AI Search. (n.g.). In vitro and In vivo antitumor activities of benzothiazole analogs. - ResearchGate.

- Vertex AI Search. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH.

- Vertex AI Search. (n.d.). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - NIH.

- Vertex AI Search. (n.d.). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed.

- Vertex AI Search. (n.d.). Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects - MDPI.

- Vertex AI Search. (n.d.). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an - Indian Academy of Sciences.

-

Vertex AI Search. (n.d.). Synthesis and biological activity of 8-chloro-t[5][6][7]riazolo [4,3-a]quinoxalines - JOCPR. Retrieved January 14, 2026, from

- Vertex AI Search. (n.d.). Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline - Oriental Journal of Chemistry.

- Vertex AI Search. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH.

- Vertex AI Search. (n.d.). This compound (CAS No. 18850-35-6) Suppliers - Chemical Register.

- Vertex AI Search. (n.d.). 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21) - PubMed.

- Vertex AI Search. (n.d.). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues - Pharmacia.

-

Vertex AI Search. (n.d.). Synthesis of [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4h‐imidazo[1,5‐a]b[5][6]enzodiazepine 3‐carboxylate, a selective, high affinity ligand for the diazepam insensitive (DI) subtype of the benzodiazepine receptor - ResearchGate. Retrieved January 14, 2026, from

- Vertex AI Search. (n.d.). WO2016193482A1 - Process for preparing clobazam using novel intermediates - Google Patents.

-

Vertex AI Search. (n.d.). Synthesis and biological activity of new 2-amino-8-chloro-5,5-dioxot[5][6][7]riazolo[2,3-b]b[5][6][7]enzodithiazines - PubMed. Retrieved January 14, 2026, from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]

- 5. nebiolab.com [nebiolab.com]

- 6. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. opentrons.com [opentrons.com]

An In-depth Technical Guide to 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction and Current State of Knowledge

8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one is a heterocyclic compound featuring a benzothiazocine core structure. This eight-membered ring system, containing both nitrogen and sulfur heteroatoms, represents a class of compounds with significant potential in medicinal chemistry, though it is less explored than its smaller benzothiazine and benzothiazole relatives. The presence of a chloro-substituent on the benzene ring and a lactam functionality within the eight-membered ring are key structural features that may impart specific physicochemical and biological properties.

The compound is identified by the CAS Number 18850-35-6 . Its existence is confirmed through its listing in several chemical supplier catalogs, indicating its availability for research purposes. However, the absence of dedicated scientific literature underscores a significant knowledge gap regarding its specific properties and potential applications. This guide aims to provide a comprehensive overview of its known attributes, a plausible synthetic route, standard characterization protocols, and a discussion of its potential biological significance based on structurally related compounds.

Physicochemical Properties

Based on information from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that some of these properties may be computationally predicted rather than experimentally determined.

| Property | Value | Source |

| CAS Number | 18850-35-6 | [Multiple Suppliers] |

| Molecular Formula | C₁₀H₁₀ClNOS | [Multiple Suppliers] |

| Molecular Weight | 227.71 g/mol | [Multiple Suppliers] |

| Predicted Boiling Point | 400.3 °C at 760 mmHg | [Alfa Chemistry][1] |

| Predicted Density | 1.296 g/cm³ | [Alfa Chemistry][1] |

| Predicted Flash Point | 195.9 °C | [Alfa Chemistry][1] |

| IUPAC Name | This compound | N/A |

| InChI Key | WTVBWSODDCUAAV-UHFFFAOYSA-N | [Alfa Chemistry][1] |

Proposed Synthesis: An Intramolecular Cyclization Approach

Given the lack of a published synthetic route, a plausible pathway can be designed based on established methods for the formation of medium-sized heterocyclic rings, such as intramolecular cyclization. A logical approach would involve the formation of the eight-membered ring as the key step. The following proposed synthesis starts from commercially available materials.

Rationale for the Synthetic Strategy

The core of this proposed synthesis is an intramolecular nucleophilic substitution or a metal-catalyzed cross-coupling reaction to form the C-S or N-aryl bond, leading to the benzothiazocine ring system. The synthesis of related benzothiazocines has been achieved via copper-catalyzed intramolecular N-arylation, providing a strong precedent for this type of ring closure.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2-mercapto-4-chlorophenyl)-4-chlorobutanamide (Intermediate A)

-

To a stirred solution of 2-amino-5-chlorobenzenethiol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a mild base such as triethylamine (1.1 eq).

-

Slowly add a solution of 4-chlorobutyryl chloride (1.05 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Intermediate A.

Step 2: Synthesis of this compound

-

Dissolve Intermediate A (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate or sodium hydride (1.5 eq), to the solution to deprotonate the thiol group.

-

Heat the reaction mixture to 80-100 °C to facilitate the intramolecular S-alkylation, leading to the formation of the eight-membered ring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, pour it into ice-water, and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the final product by recrystallization or column chromatography to obtain pure this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound would be confirmed using a combination of standard spectroscopic and analytical techniques.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chloro-substituted benzene ring, as well as signals for the methylene protons of the dihydrothiazocine ring. The amide proton (N-H) would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the carbonyl carbon of the lactam, and the aliphatic carbons of the eight-membered ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption for the C=O stretch of the lactam (typically around 1650-1680 cm⁻¹) and an N-H stretching band (around 3200-3400 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 227.71), with a characteristic isotopic pattern for the presence of one chlorine atom.

Standard Characterization Protocol

-

Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) on a 300 or 500 MHz spectrometer.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum using a KBr pellet or as a thin film on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Mass Spectrometry (MS): Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass and molecular formula.

-

Elemental Analysis: Perform elemental analysis (C, H, N, S) to determine the elemental composition, which should be within ±0.4% of the calculated values for C₁₀H₁₀ClNOS.

-

Melting Point: Determine the melting point of the purified solid product.

Potential Biological Significance (Hypothetical)

While no biological data exists for this compound, the activities of structurally related benzothiazole and benzothiazine derivatives can provide insights into its potential therapeutic applications.[2][3][4][5][6]

Analogy to Known Bioactive Scaffolds

-

Anticancer Activity: Many benzothiazole derivatives have been reported to possess potent anticancer properties.[4] The planar aromatic system and the presence of heteroatoms can facilitate interactions with biological targets such as kinases or DNA.

-

Anti-inflammatory and Analgesic Effects: Certain benzothiazine derivatives are known to have analgesic and anti-inflammatory activities.

-

Antimicrobial Properties: The benzothiazole nucleus is a common scaffold in compounds with antibacterial and antifungal activities.[3]

-

Central Nervous System (CNS) Activity: The structural similarity to some benzodiazepines and other CNS-active compounds suggests that this benzothiazocine derivative could potentially modulate receptors in the central nervous system.

Hypothetical Mechanism of Action Pathway

The following diagram illustrates a hypothetical mechanism where the compound could act as an inhibitor of a signaling pathway, a common mode of action for anticancer agents.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and History of 1,6-Benzothiazocine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery, synthesis, and history of 1,6-benzothiazocine derivatives. Eschewing a rigid template, this document is structured to logically present the evolution of this unique heterocyclic scaffold, from its initial synthesis to modern methodologies, while also exploring its largely untapped potential in medicinal chemistry.

Introduction: The Elusive 1,6-Benzothiazocine Core

The realm of sulfur and nitrogen-containing heterocycles is vast and continually expanding, with many scaffolds playing a pivotal role in the development of therapeutic agents. Within this broad class, the benzothiazocine skeleton, an eight-membered ring system fused to a benzene ring, represents a compelling yet underexplored area of research. While its isomers, such as 1,4-benzothiazines and 1,5-benzothiazepines, have been the subject of extensive investigation, the 1,6-benzothiazocine core has remained relatively obscure. This guide aims to illuminate the chemistry of this specific scaffold, providing a foundational resource for researchers interested in its synthesis and potential applications.

The Genesis of a Scaffold: Early Synthetic Approaches

The first documented synthesis of the 3,4-dihydro-2H-1,6-benzothiazocine ring system was reported by Press and Eudy in 1981. Their approach laid the groundwork for accessing this novel heterocyclic core and involved a classical intramolecular cyclization strategy.

The Press and Eudy Synthesis (1981): An Intramolecular Cyclization Approach

The foundational synthesis of 5-aryl-3,4-dihydro-2H-1,6-benzothiazocines involved the key step of intramolecular cyclization of 2-(3-chloropropylthio)aniline derivatives. This method, while effective, is characteristic of the synthetic strategies of the era, often requiring harsh reaction conditions and multi-step preparations of the starting materials.

Experimental Protocol: Synthesis of 5-Aryl-3,4-dihydro-2H-1,6-benzothiazocines

-

Preparation of the Precursor: The synthesis begins with the alkylation of an appropriately substituted 2-aminothiophenol with a 3-chloropropyl halide. This step introduces the necessary carbon chain that will form the eight-membered ring.

-

Acylation: The resulting 2-(3-chloropropylthio)aniline is then acylated, typically with an aroyl chloride, to introduce the desired aryl substituent at what will become the 5-position of the benzothiazocine ring.

-

Intramolecular Cyclization: The key ring-forming step is achieved through an intramolecular nucleophilic substitution. The nitrogen atom of the aniline moiety attacks the terminal carbon of the 3-chloropropyl chain, displacing the chloride and forming the eight-membered ring. This cyclization is often promoted by a strong base.

Causality Behind Experimental Choices: The choice of a 3-chloropropyl group was critical as it provides the correct chain length for the formation of the eight-membered ring. The acylation step not only introduces a point of diversity for structure-activity relationship (SAR) studies but also serves to activate the aniline nitrogen for the subsequent cyclization. The use of a strong base is necessary to deprotonate the anilide nitrogen, increasing its nucleophilicity to facilitate the intramolecular attack.

Below is a Graphviz diagram illustrating the general synthetic workflow described by Press and Eudy.

Caption: General workflow for the synthesis of 1,6-benzothiazocines by Press and Eudy.

Modern Synthetic Innovations: A Copper-Catalyzed Approach

For several decades, the synthesis of 1,6-benzothiazocines saw limited advancement. However, in 2021, Choury, Blond, and Gulea introduced a more contemporary and efficient method utilizing copper-catalyzed intramolecular N-arylation.[1] This approach offers milder reaction conditions and the potential for creating stereochemically complex derivatives.

The Choury, Blond, and Gulea Synthesis (2021): Copper-Catalyzed Intramolecular N-Arylation

This modern strategy provides access to a new family of benzothiazocines that possess stereogenic centers within the eight-membered ring. The key transformation is a copper-catalyzed intramolecular coupling between a nitrogen nucleophile and an aryl halide.

Experimental Protocol: Synthesis of Chiral Benzothiazocines

-

Precursor Synthesis: The synthesis commences with the preparation of chiral racemic 1,3-aminothioether precursors from readily available starting materials. This step is crucial for introducing the desired stereocenters.

-

Copper-Catalyzed Intramolecular N-Arylation: The core 1,6-benzothiazocine ring is formed through an intramolecular N-arylation reaction catalyzed by a copper(I) source. An ionic organic base is notably employed in this step.

Causality Behind Experimental Choices: The use of a copper catalyst is a hallmark of modern cross-coupling chemistry, enabling the formation of C-N bonds under significantly milder conditions than traditional methods. The design of the precursors with pre-installed stereocenters allows for the synthesis of enantiomerically enriched or diastereomerically pure benzothiazocines, which is of paramount importance for pharmacological studies. The use of an ionic organic base represents a novel and effective component of the catalytic system for this specific transformation.

The following Graphviz diagram outlines the copper-catalyzed synthesis of 1,6-benzothiazocines.

Caption: Copper-catalyzed synthesis of chiral 1,6-benzothiazocines.

Comparative Analysis of Synthetic Methodologies

The two primary synthetic routes to the 1,6-benzothiazocine core are summarized in the table below, highlighting their key differences.

| Feature | Press and Eudy (1981) | Choury, Blond, and Gulea (2021) |

| Key Reaction | Intramolecular Nucleophilic Substitution | Copper-Catalyzed Intramolecular N-Arylation |

| Reaction Conditions | Often harsh, requiring strong bases | Milder reaction conditions |

| Stereocontrol | Not inherently stereoselective | Allows for the synthesis of chiral derivatives |

| Substrate Scope | Primarily focused on 5-aryl derivatives | Broader scope with potential for varied substitution |

| Efficiency | Generally lower yields and multi-step precursor synthesis | More efficient and atom-economical |

The Unexplored Frontier: Pharmacological Potential

To date, there is a significant dearth of published research on the pharmacological activities of 1,6-benzothiazocine derivatives. This stands in stark contrast to the extensive studies on related benzothiazole and benzothiazine compounds, which have shown a wide array of biological effects including antimicrobial, anti-inflammatory, and anticancer activities.

The structural similarity of the 1,6-benzothiazocine core to known psychoactive scaffolds, such as the phenothiazines (e.g., chlorpromazine) and benzodiazepines (e.g., diazepam), suggests that this underexplored ring system may hold potential as a template for the design of novel central nervous system (CNS) active agents. The eight-membered ring of the 1,6-benzothiazocine introduces a higher degree of conformational flexibility compared to the six- or seven-membered rings of phenothiazines and benzodiazepines, respectively. This could lead to unique interactions with biological targets.

The lack of biological data for 1,6-benzothiazocine derivatives represents a significant opportunity for future research. The synthetic methods outlined in this guide provide a clear path for the generation of a library of novel compounds that can be screened for a variety of biological activities.

Future Directions and Conclusion

The chemistry of 1,6-benzothiazocine derivatives is a field in its infancy. The foundational synthetic work of Press and Eudy, and the recent advancements by Choury, Blond, and Gulea, have opened the door to the systematic exploration of this heterocyclic scaffold. The next logical steps for researchers in this area include:

-

Expansion of the Synthetic Toolbox: The development of new and more versatile synthetic routes to access a wider range of substituted 1,6-benzothiazocine derivatives.

-

Comprehensive Pharmacological Screening: The synthesis of a diverse library of 1,6-benzothiazocine analogs for high-throughput screening against a variety of biological targets, with a particular focus on CNS receptors and enzymes.

-

Structure-Activity Relationship (SAR) Studies: The elucidation of the relationships between the structural features of 1,6-benzothiazocine derivatives and their biological activities to guide the design of more potent and selective compounds.

-

Computational Modeling: The use of in silico methods to predict the binding modes and pharmacological properties of 1,6-benzothiazocine derivatives to guide synthetic efforts.

References

-

Choury, M., Blond, G., & Gulea, M. (2021). A Synthetic Route to Benzothiazocines with Two or Three Carbon Stereocenters via Copper‐Catalyzed Intramolecular N‐Arylation. European Journal of Organic Chemistry, 2021(15), 2203-2211. [Link][1]

Sources

Spectroscopic Data Analysis of 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one: A Case of Limited Public Availability

To our valued researchers, scientists, and drug development professionals,

In the pursuit of compiling an in-depth technical guide on the spectroscopic data of 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one (CAS No. 18850-35-6), a comprehensive search of scientific literature, chemical databases, and supplier information was conducted. The objective was to provide a detailed analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data, adhering to the highest standards of scientific integrity and technical accuracy.

Despite extensive efforts to locate primary sources containing the synthesis and characterization of this specific molecule, we have determined that detailed, experimentally verified spectroscopic data for this compound is not currently available in the public domain. While the compound is listed by several chemical suppliers, indicating its synthesis, the corresponding analytical data required for a thorough spectroscopic guide has not been published in accessible scientific journals or databases.

Our search strategy included:

-

Targeted searches for the compound by its chemical name and CAS number (18850-35-6) in prominent scientific databases.

-

Broad searches for the synthesis and characterization of related benzothiazocine derivatives in the hope of finding mentions or supplementary information pertaining to the target compound.

-

Exploration of spectral databases for any deposited experimental spectra.

These searches yielded predicted spectral information and data for analogous but structurally distinct compounds. However, to maintain our commitment to providing reliable and experimentally validated technical content, we have concluded that it would be scientifically unsound to proceed with the creation of a guide based on theoretical predictions or data from different molecules. Such an approach would not meet the rigorous requirements of a technical whitepaper intended for a scientific audience.

We believe in transparency and upholding the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Therefore, we must report that we are unable to fulfill the request for an in-depth technical guide on the spectroscopic data of this compound at this time due to the lack of publicly available, peer-reviewed experimental data.

We remain committed to serving the scientific community. Should the experimental spectroscopic data for this compound be published and become accessible, we will gladly revisit this topic and prepare the comprehensive technical guide as originally envisioned.

We recommend that researchers interested in this specific molecule consider the following avenues:

-

Directly contacting chemical suppliers who list this compound to inquire if they can provide a certificate of analysis with spectroscopic data.

-

Performing a new literature search at a later date , as the synthesis and characterization of this compound may be published in the future.

-

Synthesizing the compound in-house to generate the necessary spectroscopic data for their research purposes.

We appreciate your understanding and are available to provide similar in-depth technical guides on other compounds for which sufficient public data exists.

An In-depth Technical Guide to 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of chemical synthesis and drug discovery, some compounds are extensively studied, with a wealth of literature detailing their properties and applications. Others, like 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one , exist in catalogues and databases, yet remain largely unexplored in peer-reviewed scientific literature. This guide is crafted to provide a comprehensive technical overview of this molecule, acknowledging the current scarcity of specific data. By leveraging established principles of heterocyclic chemistry and drawing parallels with related structural classes, this document aims to equip researchers with a robust foundational understanding, enabling them to pioneer future investigations into this promising, yet enigmatic, compound.

Section 1: Core Compound Identification and Physicochemical Profile

This compound is a heterocyclic compound featuring a benzothiazocine core. The structure is characterized by a benzene ring fused to an eight-membered ring containing both nitrogen and sulfur heteroatoms, with a chloro substituent on the aromatic ring and a ketone group within the heterocyclic ring.

Chemical Abstract Service (CAS) Number: 18850-35-6

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₀ClNOS | Calculated |

| Molecular Weight | 227.71 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (Predicted) | Inferred from structural features |

| Melting Point | Not available in literature | Requires experimental determination |

| Boiling Point | Not available in literature | Requires experimental determination |

Section 2: Proposed Synthesis and Mechanistic Rationale

Proposed Retrosynthetic Analysis

A viable retrosynthetic pathway would disconnect the amide bond and the thioether linkage, pointing towards a key intermediate derived from 2-amino-5-chlorothiophenol and a suitable four-carbon acyl chain.

Step-by-Step Proposed Protocol

-

Thioether Formation: The synthesis would commence with the S-alkylation of 2-amino-5-chlorothiophenol with a γ-halobutyric acid derivative, such as ethyl 4-bromobutanoate. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The nucleophilic thiol group displaces the halide to form the thioether linkage.

-

Amide Bond Formation (Cyclization): The resulting amino ester intermediate would then be subjected to cyclization to form the eight-membered ring. This can be achieved through thermal condensation with the elimination of ethanol, often facilitated by a high-boiling point solvent or by converting the ester to a more reactive species like an acyl chloride or by using peptide coupling reagents. Given the potential for polymerization, high-dilution conditions may be necessary to favor the intramolecular cyclization.

Disclaimer: This proposed synthesis is theoretical and has not been experimentally verified for this specific compound. Optimization of reaction conditions, including temperature, concentration, and catalyst choice, would be essential for a successful synthesis.

Caption: Proposed two-step synthesis pathway.

Section 3: Spectroscopic and Analytical Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. The expected spectral features are outlined below, based on the analysis of its functional groups and core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their coupling patterns influenced by the chloro substituent. The three methylene groups (-CH₂-) in the heterocyclic ring would likely appear as multiplets in the aliphatic region of the spectrum. The amide proton (-NH-) would present as a broad singlet, the chemical shift of which may vary with solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of 160-180 ppm. The methylene carbons will appear in the upfield region. The carbon of the thioamide carbonyl is typically found 30 ppm downfield from the corresponding amide resonance[1].

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by key absorption bands corresponding to its functional groups. A strong absorption band for the amide carbonyl (C=O) stretching vibration is expected around 1650-1680 cm⁻¹. The N-H stretching vibration should be visible as a band in the region of 3200-3400 cm⁻¹. The C-S stretching frequency can be more difficult to assign due to coupling with other vibrations but is often found in the 600-800 cm⁻¹ range[2].

Mass Spectrometry (MS)

Mass spectrometry would be crucial for confirming the molecular weight of the compound. Under electrospray ionization (ESI) or other soft ionization techniques, the molecule would be expected to show a prominent molecular ion peak ([M+H]⁺) at m/z 228.71. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak) and one sulfur atom.

Section 4: Potential Applications and Biological Relevance in Drug Discovery

While the biological activity of this compound itself has not been reported, the benzothiazine and benzothiazole scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[3][4][5]

Areas of Potential Therapeutic Interest

-

Antimicrobial and Antifungal Activity: Benzothiazole and related heterocyclic compounds have shown significant potential as antimicrobial and antifungal agents.[3][6][7] The presence of the sulfur and nitrogen heteroatoms is often key to their biological activity.

-

Anticancer Properties: Numerous derivatives of benzothiazoles and benzothiazines have been investigated for their cytotoxic effects against various cancer cell lines.[8][9]

-

Central Nervous System (CNS) Activity: Certain benzothiazole analogues are known to be biologically active in the central nervous system, with applications in treating neurological disorders.[10]

-

Anti-inflammatory and Analgesic Effects: The benzothiazine core is associated with anti-inflammatory and analgesic properties.[5]

Workflow for Preliminary Biological Screening

For researchers interested in exploring the therapeutic potential of this compound, a logical first step would be to perform a broad-based in vitro screening against a panel of targets.

Caption: A generalized workflow for initial biological evaluation.

Section 5: Conclusion and Future Directions

This compound represents a molecule with untapped potential. While the current body of specific scientific literature is sparse, its structural features, rooted in the versatile benzothiazocine framework, suggest a range of possible applications, particularly in medicinal chemistry. This guide has provided a theoretical framework for its synthesis, characterization, and potential biological evaluation. It is our hope that this document will serve as a catalyst for further research, encouraging the scientific community to explore the properties of this compound and unlock its potential contributions to science and medicine. The next steps will undoubtedly involve the experimental validation of the proposed synthesis and a thorough investigation of its biological activity profile.

References

- Badgujar, N. D. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.

- Badgujar, N. D. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.

- Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Deriv

- Fringuelli, R., et al. (2006). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.

- Thioamides: Biosynthesis of Natural Compounds and Chemical Applic

- 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evalu

- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.

- Uskoković, M., et al. The Synthesis of 4,1-Benzothiazepines and 5,1-Benzothiazocines. The Journal of Organic Chemistry.

- Benzothiazoles - scaffold of interest for CNS targeted drugs. (2018). PubMed.

- A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. (2024).

- Infrared Spectra of Thioamides and Selenoamides. SciSpace.

- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2021). PMC.

- Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. (2023). MDPI.

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evalu

- Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone. Physical Chemistry Chemical Physics (RSC Publishing).

- Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. (2023).

- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI.

- Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (2004). PubMed.

- Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. (2022).

- Special Issue: Sulfur-Nitrogen Heterocycles. (2025).

- Sulfur-Nitrogen Heterocycles. MDPI.

- Heterocycles Containing Nitrogen and Sulfur as Potent Biologically Active Scaffolds. (2015). Books.

- New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. PubMed Central.

- Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect. (2024).

- Mass Spectrometry of Esterified Cyclodextrins. MDPI.

- The use of combined gas chromatography-mass spectrometry techniques for the identification of hydroxylated and dihydroxylated metabolites of phenothiazine drugs. (1974). PubMed.

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents | Bentham Science [eurekaselect.com]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. mdpi.com [mdpi.com]

- 10. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Targets of 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

The identification of molecular targets is a cornerstone of modern drug discovery, transforming novel chemical entities from mere curiosities into potential therapeutic agents. This guide outlines a comprehensive, multi-faceted strategy for the deconvolution of therapeutic targets for the novel compound 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one. In the absence of pre-existing biological data for this specific molecule, we present a systematic and robust workflow. This workflow integrates advanced chemical proteomics, biophysical assays, and cellular target engagement methodologies. Our approach is designed to not only identify primary binding partners but also to validate these interactions in a physiologically relevant context, thereby providing a solid foundation for future drug development programs. We will detail the rationale behind each experimental choice, provide actionable protocols, and illustrate the interconnectedness of these techniques in building a coherent target validation narrative.

Introduction: The Challenge of a Novel Chemical Entity

This compound represents a unique chemical scaffold with currently undefined biological activity. While related benzothiazine and benzothiadiazine structures have shown activity in diverse areas such as antimicrobial applications and cognitive enhancement, the specific therapeutic potential of this 1,6-benzothiazocin-5(6H)-one core remains uncharted territory.[1][2] The critical first step in unlocking its potential lies in the unbiased and accurate identification of its molecular target(s) within the human proteome. Phenotypic screening, while valuable, often yields results that require subsequent deconvolution of the precise mechanism of action to advance a drug discovery program.[3][4] This guide, therefore, focuses on a target-first approach, employing a suite of state-of-the-art techniques to systematically identify and validate the protein partners of our lead compound.

A Phased Approach to Target Identification and Validation

We propose a three-phased strategy, commencing with broad, unbiased screening to generate a list of potential interactors, followed by rigorous biophysical characterization of these interactions, and culminating in the confirmation of target engagement within a cellular environment.

-

Phase 1: Unbiased Target Discovery.

-

Phase 2: Biophysical Validation and Kinetic Profiling.

-

Phase 3: In-Cellulo Target Engagement Confirmation.

This phased methodology ensures a logical progression from a broad set of hypotheses to a validated, high-confidence target list, mitigating the risk of pursuing false positives and providing a rich dataset for subsequent medicinal chemistry optimization.

Phase 1: Unbiased Target Discovery via Affinity Chromatography-Mass Spectrometry (AC-MS)